molecular formula C14H17NO2S B471087 [(3,4-DIMETHOXYPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE CAS No. 502935-34-4

[(3,4-DIMETHOXYPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE

Cat. No.: B471087
CAS No.: 502935-34-4
M. Wt: 263.36g/mol
InChI Key: WISANEWFZGRLER-UHFFFAOYSA-N
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Description

(3,4-DIMETHOXYPHENYL)METHYLAMINE is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is characterized by the presence of both a dimethoxyphenyl group and a thiophenylmethyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of (3,4-DIMETHOXYPHENYL)METHYLAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiophen-2-ylmethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

(3,4-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

(3,4-DIMETHOXYPHENYL)METHYLAMINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISANEWFZGRLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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